N-[(2-methoxyphenyl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide
Description
N-[(2-Methoxyphenyl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide is a synthetic pyrrole-2-carboxamide derivative characterized by two key structural motifs:
- A 2-methylbenzoyl group at the 4-position of the pyrrole ring.
- A 2-methoxyphenylmethyl substituent on the carboxamide nitrogen.
The compound’s molecular formula is C₂₂H₂₂N₂O₃ (MW: 362.43 g/mol). These features suggest applications in medicinal chemistry, particularly in targeting receptors or enzymes sensitive to hydrophobic and polar interactions .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14-7-3-5-9-17(14)20(24)16-11-18(22-13-16)21(25)23-12-15-8-4-6-10-19(15)26-2/h3-11,13,22H,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRWIFAFQIMEOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-methoxyphenyl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide, with the CAS number 439120-84-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure that allows for various interactions at the molecular level, which can lead to diverse biological effects.
- Molecular Formula : C21H20N2O3
- Molecular Weight : 348.40 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95% .
The biological activity of this compound can be attributed to its structural characteristics, which influence its interaction with biological targets. Pyrrole derivatives have shown promise in various therapeutic areas, particularly in antimicrobial and anticancer research. The compound's ability to inhibit specific enzymes or pathways is crucial for its effectiveness against certain diseases.
Antimicrobial Activity
Recent studies have highlighted the potential of pyrrole derivatives, including this compound, as antimycobacterial agents. Research indicates that related pyrrole-2-carboxamides exhibit potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) often below 0.016 μg/mL, indicating strong efficacy against drug-resistant strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the pyrrole ring and the carboxamide group significantly affect biological activity. For instance, substituents on the phenyl ring can enhance or reduce potency depending on their electronic properties and steric hindrance. Compounds with electron-withdrawing groups have been noted to improve anti-tuberculosis activity while maintaining low cytotoxicity .
Case Studies
- Study on Anti-TB Activity :
- Microsomal Stability Assessment :
Data Table: Summary of Biological Activities
| Compound | Activity Type | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) | Comments |
|---|---|---|---|---|
| Compound 32 | Anti-TB | < 0.016 | > 64 | Effective against drug-resistant strains |
| Compound 17 | Antimicrobial | < 0.05 | > 50 | Good stability in metabolic assays |
| Compound 12 | Enzyme Inhibition | Not specified | Not specified | Targeted MmpL3 enzyme |
Comparison with Similar Compounds
Structural analogs of this compound differ in substituents on the benzoyl group, the carboxamide nitrogen, or both. Below is a systematic comparison based on substituent variations and their biochemical implications:
Table 1: Structural and Property Comparison of Analogs
Substituent Effects on Pharmacokinetics and Bioactivity
Benzoyl Group Modifications
- 2-Methylbenzoyl (Target Compound) : The methyl group at the 2-position provides steric bulk without significant electronic perturbation, favoring interactions with hydrophobic pockets.
- 2,4-Dichlorobenzoyl () : Chlorine atoms introduce electron-withdrawing effects, which may improve binding to electrophilic targets but increase metabolic liability .
Carboxamide Nitrogen Modifications
- 2-Methoxyphenylmethyl (Target Compound) : The methoxy group enables hydrogen bonding, while the aromatic ring supports π-stacking in receptor binding.
- Pyridin-3-ylmethyl () : The pyridine nitrogen introduces basicity, enhancing solubility and enabling cation-π interactions in acidic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
